2-Hydroxybenzoylacetonitrile

Description

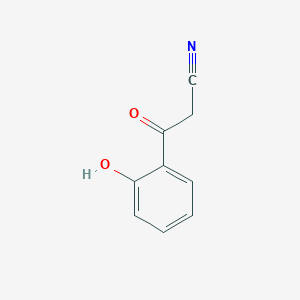

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMOJUDUIGABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483500 | |

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-47-4 | |

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzoylacetonitrile: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxybenzoylacetonitrile (also known as 3-(2-Hydroxyphenyl)-3-oxopropanenitrile), a versatile bifunctional organic compound. By synthesizing available data with established principles of organic chemistry, this document serves as a vital resource for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Significance of a Multifunctional Scaffold

This compound, with the CAS number 10523-47-4, is an aromatic β-ketonitrile.[1] Its structure is distinguished by the presence of a phenolic hydroxyl group, a ketone, and a nitrile moiety, all of which impart a unique chemical reactivity profile.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.[1] The presence of both acidic (phenolic hydroxyl) and nucleophilic (nitrile) centers, along with an electrophilic ketone, allows for a diverse range of chemical transformations.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a benzoylacetonitrile side chain. This arrangement allows for the potential of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, which can influence its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source/Rationale |

| CAS Number | 10523-47-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | Calculated |

| Molecular Weight | 161.16 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid. | [1] |

| Solubility | Soluble in polar organic solvents. | [1] |

| pKa | The phenolic proton is expected to be acidic. | General chemical principles |

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The presence of the electron-withdrawing nitrile group and the potential for intramolecular hydrogen bonding in the enol form can influence the position of this equilibrium.

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic Protons | δ 6.8 - 8.0 ppm |

| Methylene Protons (-CH₂-) | δ 4.0 - 4.5 ppm | |

| Phenolic Proton (-OH) | δ 9.0 - 12.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |

| Nitrile Carbon (C≡N) | δ 115 - 125 ppm | |

| Aromatic Carbons | δ 110 - 160 ppm | |

| Methylene Carbon (-CH₂-) | δ 30 - 40 ppm | |

| IR Spectroscopy | Phenolic O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |

| Nitrile C≡N Stretch | 2220 - 2260 cm⁻¹ (sharp, medium) | |

| Carbonyl C=O Stretch | 1640 - 1680 cm⁻¹ (strong) | |

| Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 161 |

| Common Fragments | Fragments corresponding to the loss of CO, CN, and cleavage of the side chain. |

Synthesis of this compound: A Plausible Approach

A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation reaction between an ester and a nitrile.[2] For the synthesis of this compound, a plausible route involves the reaction of an activated derivative of salicylic acid, such as ethyl 2-hydroxybenzoate, with acetonitrile in the presence of a strong base.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for β-ketonitrile synthesis. Optimization of reaction conditions may be necessary to achieve high yields.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide in ethanol.

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of ethyl 2-hydroxybenzoate and acetonitrile in anhydrous ethanol dropwise to the base solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound provides a platform for a wide array of chemical transformations, making it a valuable building block in organic synthesis.

-

Reactions at the Active Methylene Group: The methylene protons alpha to both the carbonyl and nitrile groups are acidic and can be deprotonated by a base to form a stable carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

-

Reactions involving the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a range of other functionalized molecules.

-

Reactions of the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents and organolithium compounds.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular structure.

-

Cyclization Reactions: The multifunctionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and pyridines, through intramolecular cyclization or condensation reactions with other bifunctional reagents.

Caption: Reactivity map of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, the benzoylacetonitrile scaffold is present in a number of compounds with interesting pharmacological properties. Derivatives of β-ketonitriles have been investigated for their potential as antimicrobial and antitumor agents.[3] The structural motifs that can be readily synthesized from this compound, such as chromones and coumarins, are well-known pharmacophores with a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Therefore, this compound represents a promising starting material for the development of novel therapeutic agents.

Conclusion

This compound is a molecule of significant synthetic potential. Its unique combination of reactive functional groups makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this guide provides a robust framework for understanding its chemical properties, predicting its spectroscopic characteristics, and approaching its synthesis and derivatization. Further research into the reactivity and biological evaluation of this compound and its derivatives is warranted and holds promise for the discovery of new chemical entities with valuable applications.

References

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [URL not available]

-

Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). Retrieved from [Link]

-

o-Hydroxyaryl Ketones in Organic Synthesis. A Review - ResearchGate. (2016). Retrieved from [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from [Link]

-

The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Claisen Condensation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hydroxybenzoylacetonitrile (CAS No. 10523-47-4), a versatile β-ketonitrile with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, properties, and prospective applications, grounded in authoritative scientific literature.

Core Identifiers and Chemical Structure

This compound, a molecule of interest for its reactive functionalities, is systematically identified by several key descriptors. Understanding these identifiers is crucial for accurate sourcing, database retrieval, and regulatory compliance.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 10523-47-4 | CymitQuimica[1] |

| Molecular Formula | C₉H₇NO₂ | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| IUPAC Name | 3-(2-hydroxyphenyl)-3-oxopropanenitrile | N/A |

| Synonym | 3-(2-Hydroxy-Phenyl)-3-Oxo-Propionitrile | CymitQuimica[1] |

The structural architecture of this compound features a benzene ring substituted with a hydroxyl (-OH) group at the ortho position relative to a keto-acetonitrile side chain. This arrangement of a phenolic hydroxyl group, a ketone, and a nitrile confers a unique combination of reactivity and potential for biological interactions. The presence of the hydroxyl group facilitates hydrogen bonding, influencing its solubility and interaction with biological targets.[1]

Physicochemical Properties

The physicochemical properties of this compound are pivotal in designing synthetic routes and formulating it for biological assays. While extensive experimental data is not widely published, its structural features allow for informed predictions.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Justification/Source |

| Appearance | Crystalline solid | CymitQuimica[1] |

| Solubility | Soluble in polar organic solvents | The presence of a hydroxyl group allows for hydrogen bonding with polar solvents.[1] |

| Acidity | The phenolic hydroxyl group imparts acidic properties. | General principle for phenols. |

| Reactivity | The nitrile group can act as a nucleophile, while the ketone and the overall structure can participate in condensation and substitution reactions. | CymitQuimica[1] |

Synthesis of this compound: A Methodological Overview

A proposed synthetic pathway initiates from the readily available and economical starting material, salicylic acid. The key transformation involves the formation of a carbon-carbon bond to introduce the cyanomethyl group.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles from carboxylic acid derivatives.[2]

Step 1: Activation of Salicylic Acid The carboxylic acid functionality of salicylic acid must first be activated to facilitate nucleophilic attack. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or a suitable ester (e.g., a methyl or ethyl ester via Fischer esterification).

Causality: The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to react directly with the weakly nucleophilic acetonitrile anion. Conversion to an acid chloride or ester significantly enhances its electrophilicity.

Step 2: Generation of the Acetonitrile Anion A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to deprotonate acetonitrile (pKa ≈ 25) to generate the nucleophilic acetonitrile anion (-CH₂CN).

Causality: The methylene protons of acetonitrile are weakly acidic and require a potent, non-nucleophilic base to ensure complete deprotonation without side reactions.

Step 3: Nucleophilic Acyl Substitution The activated salicylic acid derivative is then reacted with the acetonitrile anion in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under anhydrous conditions. The reaction mixture is typically stirred at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products.

Causality: This step involves a nucleophilic acyl substitution where the acetonitrile anion attacks the electrophilic carbonyl carbon of the activated salicylic acid, leading to the formation of the β-ketonitrile structure.

Step 4: Work-up and Purification The reaction is quenched with a mild acid (e.g., dilute HCl) to neutralize the excess base and protonate the product. The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-8.0 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups are expected to resonate as a singlet at approximately δ 4.0-4.5 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[4][6][7][8][9][10][11]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon (C=O) around δ 190-200 ppm, the nitrile carbon (C≡N) around δ 115-120 ppm, and the aromatic carbons in the δ 115-160 ppm region. The methylene carbon is expected to appear around δ 30-40 ppm.[7][10]

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13][14][15]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200-3600 | Broad, Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C≡N (nitrile) | 2220-2260 | Medium, Sharp |

| C=O (ketone) | 1680-1700 | Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (phenolic) | 1200-1300 | Strong |

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 161. Key fragmentation patterns would likely involve the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da). Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation pathway, leading to characteristic fragment ions.[16][17][18][19][20][21][22]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Drug Discovery and Research

While specific biological activities of this compound are not extensively documented in the available literature, its structural motifs are present in numerous bioactive compounds. This suggests a strong potential for its application in drug discovery and as a versatile research chemical.

5.1. Potential as an Enzyme Inhibitor

The β-ketonitrile scaffold is a known pharmacophore in various enzyme inhibitors.[6] The combination of a chelating hydroxyl group and a carbonyl oxygen could facilitate binding to the active sites of metalloenzymes. Furthermore, the nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.

5.2. Precursor for Heterocyclic Synthesis

β-Ketonitriles are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[3][23] Many of these heterocyclic scaffolds form the core of approved drugs. This compound can serve as a building block for novel libraries of compounds for high-throughput screening in drug discovery programs.[24]

Figure 3: Potential applications of this compound in research and development.

5.3. Antimicrobial and Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound can potentially act as a radical scavenger. Additionally, related structures such as 2-hydroxy benzyl hydrazides have demonstrated antibacterial activity, suggesting that this compound and its derivatives could be explored for antimicrobial applications.[2][24]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, data for the closely related isomer, 2-hydroxybenzonitrile (2-cyanophenol, CAS 611-20-1), provides important preliminary safety guidance.[16][25]

-

General Handling: Handle with care in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[16]

-

Hazards: Based on data for 2-hydroxybenzonitrile, the compound may be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause an allergic skin reaction.[16][25]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

It is imperative to consult a specific and verified Safety Data Sheet for this compound before handling.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest a range of possible applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery and as a potential enzyme inhibitor. Further research into its specific biological activities and the full characterization of its physicochemical properties will be crucial in unlocking its full potential for the scientific and pharmaceutical communities.

References

- Current time information in New York, NY, US. (n.d.).

-

Enzyme Inhibition. (2016, April 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 14). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

- Method for the preparation of 2 hydroxybenzonitrile. (n.d.). Google Patents.

-

IR Absorption Table. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 23, 2026, from [Link]

-

SAFETY DATA SHEET. (2025, September 6). Fisher Scientific. Retrieved January 23, 2026, from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 23, 2026, from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Advances. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

-

Bioactive Metabolites from Spilanthes acmella Murr. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University. Retrieved January 23, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 23, 2026, from [Link]

-

Method for synthesizing benzofuran-2 (3H)-ketone. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020, June 30). Journal of Mass Spectrometry. Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. (2013, October 29). Molecules. Retrieved January 23, 2026, from [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 27). YouTube. Retrieved January 23, 2026, from [Link]

-

Synthesis and study of properties of salicylic acid products. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

AS Biology - Enzyme inhibition (OCR A Chapter 4.3). (2020, November 17). YouTube. Retrieved January 23, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 23, 2026, from [Link]

- Process for the preparation of hydroxyphenylacetonitriles. (n.d.). Google Patents.

- Preparation of salicylic acid and derivatives. (n.d.). Google Patents.

-

Infrared Spectra of alcohols in A level Chemistry. (2017, May 24). YouTube. Retrieved January 23, 2026, from [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved January 23, 2026, from [Link]

- Synthesis method of hydroxybenzylamine. (n.d.). Google Patents.

-

IR handout.pdf. (n.d.). Retrieved January 23, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 23, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 23, 2026, from [Link]

- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents.

-

768-29-6,2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole. (n.d.). AccelaChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. CAS 10523-47-4: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. web.pdx.edu [web.pdx.edu]

- 10. mdpi.com [mdpi.com]

- 11. No results for search term "3D-TEA59968" | CymitQuimica [cymitquimica.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jetir.org [jetir.org]

- 18. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jchr.org [jchr.org]

- 25. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Hydroxybenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoylacetonitrile, also known as 3-(2-hydroxyphenyl)-3-oxopropanenitrile, is a multifaceted organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a phenolic hydroxyl group, a ketone, and a nitrile, provides a rich scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectroscopic behavior. The molecule consists of a benzene ring substituted with a hydroxyl group and a benzoylacetonitrile moiety. The presence of both a hydrogen bond donor (the phenolic -OH) and acceptors (the carbonyl oxygen and the nitrile nitrogen) suggests the potential for significant intra- and intermolecular interactions, which can influence the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Ar-H (ortho to C=O) |

| ~7.4 - 7.6 | Triplet of doublets | 1H | Ar-H (para to OH) |

| ~6.9 - 7.1 | Multiplet | 2H | Ar-H (ortho and para to OH) |

| ~4.0 - 4.2 | Singlet | 2H | -CO-CH₂ -CN |

Interpretation and Rationale:

-

Phenolic Proton (Ar-OH): The phenolic proton is expected to be significantly deshielded due to hydrogen bonding and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. Its broadness is a result of chemical exchange.

-

Aromatic Protons: The aromatic protons will exhibit a complex splitting pattern due to their different chemical environments. The proton ortho to the electron-withdrawing carbonyl group will be the most deshielded and is expected to appear as a doublet of doublets around 7.8-8.0 ppm. The other aromatic protons will resonate at higher fields.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), which will cause a significant downfield shift. They are expected to appear as a sharp singlet in the region of 4.0-4.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C =O |

| ~160 - 165 | C -OH |

| ~135 - 140 | Ar-C (para to OH) |

| ~130 - 135 | Ar-C (ortho to C=O) |

| ~115 - 125 | C N |

| ~115 - 120 | Ar-C H |

| ~30 - 35 | -CO-C H₂-CN |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 190-195 ppm.

-

Phenolic Carbon (C-OH): The carbon attached to the hydroxyl group will also be deshielded and is expected to resonate around 160-165 ppm.

-

Nitrile Carbon (CN): The nitrile carbon signal is typically found in the 115-125 ppm region.

-

Aromatic Carbons: The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon para to the hydroxyl group is expected to be the most deshielded among the protonated aromatic carbons.

-

Methylene Carbon (-CH₂-): The methylene carbon, being situated between two electron-withdrawing groups, will appear in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the O-H, C=O, and C≡N bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretch (phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1680 | Strong, Sharp | C=O stretch (ketone) |

| ~1600, 1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretch: A strong and sharp absorption band at approximately 1680 cm⁻¹ is indicative of the carbonyl group of the ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₇NO₂), the expected molecular weight is approximately 161.16 g/mol .

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO]⁺ |

| 121 | [C₇H₅O]⁺ (2-hydroxybenzoyl cation) |

| 93 | [C₆H₅O]⁺ (phenoxide radical cation) |

| 65 | [C₅H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 161.

-

Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways. A common fragmentation for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment at m/z 133. Alpha-cleavage between the carbonyl group and the methylene group would generate the stable 2-hydroxybenzoyl cation at m/z 121. Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 93 and 65.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

To obtain the spectroscopic data presented in this guide, the following general experimental protocols would be employed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused into the source.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive overview of the key structural features of this compound. The predicted NMR, IR, and MS data are consistent with the proposed structure and offer a valuable resource for researchers working with this compound. The detailed analysis of the spectral features, grounded in fundamental principles of spectroscopy, will aid in the confident identification and characterization of this compound in various research and development settings.

References

-

NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzoylacetonitrile

Abstract

This compound, also known as 2-Cyanophenol (CAS No. 611-20-1), is a bifunctional aromatic intermediate crucial in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its effective use in process chemistry, formulation, and drug development hinges on a thorough understanding of its physicochemical properties. This guide provides a detailed examination of the solubility and stability profiles of this compound, offering field-proven insights and robust experimental protocols for its characterization. We will explore the causal mechanisms behind its behavior in various solvents and under different environmental conditions, providing researchers and development professionals with the authoritative data needed for process optimization and quality control.

Physicochemical & Structural Overview

This compound is a crystalline solid, appearing as an off-white to brown powder.[1] The molecule's architecture, featuring a benzene ring substituted with hydroxyl (-OH) and cyano (-CN) groups at the ortho position, dictates its chemical behavior.

-

Molecular Formula: C₇H₅NO

-

Molecular Weight: 119.12 g/mol

-

Key Functional Groups: Phenolic hydroxyl, Nitrile

-

pKa: The phenolic proton is weakly acidic, with a reported pKa of approximately 6.86 to 7.17.[1]

This structure, possessing both hydrogen bond donating (hydroxyl) and accepting (hydroxyl, nitrile) capabilities alongside a nonpolar aromatic ring, results in a complex and nuanced solubility and stability profile.[2]

Solubility Profile

The solubility of a compound is a fundamental parameter governing its handling, reaction kinetics, purification, and formulation.[2] For this compound, solubility is a function of solvent polarity, temperature, and, critically, the pH of aqueous media.

Causality of Solubility: A Mechanistic View

The "like dissolves like" principle provides a foundational but incomplete picture. The key is the interplay between the solute's functional groups and the solvent's properties:

-

Polar Protic Solvents (e.g., Methanol, Water): The hydroxyl group can form strong hydrogen bonds with these solvents, promoting solubility. Methanol is reported as a good solvent.

-

Polar Aprotic Solvents (e.g., Chloroform): These solvents can interact with the polar nitrile group, but the lack of hydrogen bond donation limits strong interactions with the hydroxyl group, resulting in more moderate solubility. Chloroform is noted as a solvent in which it is sparingly soluble.[1]

-

Nonpolar Solvents (e.g., Hexane): The nonpolar benzene ring has favorable interactions, but the highly polar hydroxyl and nitrile groups are energetically disfavored, leading to poor solubility.

Qualitative Solubility Data

While extensive quantitative data is not widely published, a qualitative summary from chemical databases provides a strong starting point for solvent selection.

| Solvent Class | Example Solvent | Reported Solubility | Reference |

| Polar Protic | Water | Soluble | [1] |

| Polar Protic | Methanol | Soluble / Slightly Soluble | [1] |

| Polar Aprotic | Chloroform | Sparingly Soluble | [1] |

Note: These qualitative terms are not standardized. For precise applications, quantitative experimental determination is essential.[2]

The Critical Influence of pH on Aqueous Solubility

The acidic nature of the phenolic hydroxyl group (pKa ≈ 6.9-7.2) is the most critical factor in aqueous systems. At pH values above the pKa, the molecule deprotonates to form the 2-cyanophenoxide anion. This ionic species is significantly more polar than the neutral molecule, drastically increasing its water solubility. This relationship is a self-validating principle: if the compound's solubility increases in basic solution, it confirms the presence of an acidic functional group.[3]

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to quantify solubility, adapted from standard laboratory procedures.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial for validating that equilibrium was reached.

-

Equilibration: Place the vial in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow for complete sedimentation of the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility method.

Stability Profile

Understanding chemical stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities during synthesis and formulation.

General Stability and Incompatibilities

This compound is generally a stable compound under standard conditions.[1] However, two key incompatibilities are consistently reported:

-

Strong Oxidizing Agents: The phenolic ring is susceptible to oxidation, which can lead to decomposition. Contact with strong oxidizers should be avoided.[1]

-

Strong Bases/Alkalis: The compound is explicitly noted to be unstable in the presence of strong alkalis.[1] This is the most significant liability. At high pH, beyond simple deprotonation, the nitrile group becomes susceptible to hydrolysis, which is a common degradation pathway for nitriles under basic conditions.

Potential Degradation Pathway: Alkaline Hydrolysis

While specific degradation products for this compound are not detailed in the literature, a chemically plausible and field-proven degradation pathway under strongly alkaline conditions is the hydrolysis of the nitrile group. This can proceed first to an amide (2-hydroxybenzamide) and subsequently to a carboxylate (2-hydroxybenzoate).

Caption: A proposed degradation pathway under strong alkaline conditions.

Experimental Protocol: Forced Degradation & Stability-Indicating Method

This protocol, grounded in ICH guidelines, provides a framework for assessing stability and developing a method that can distinguish the intact compound from its degradation products.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic) and validate an HPLC method as "stability-indicating."

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute stock solution with 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

-

Basic Hydrolysis: Dilute stock solution with 0.1 M NaOH and keep at room temperature (due to known instability). Sample at early time points (e.g., 1, 4, 8 hours).[1]

-

Oxidative Degradation: Dilute stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid powder and a solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid powder and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze all samples, including an unstressed control, by HPLC.

-

Method Validation: The HPLC method is considered stability-indicating if:

-

It can separate the peak for the intact compound from all degradation product peaks.

-

Peak purity analysis (e.g., using a Diode Array Detector) confirms the main peak is spectrally pure in the presence of degradants.

-

A mass balance is achieved, where the decrease in the parent compound is reasonably accounted for by the appearance of degradation products. A typical acceptance criterion is 90-110% of the initial assay value.[8]

-

Recommendations for Handling and Storage

Based on the available stability data, the following practices are essential for maintaining the integrity of this compound:

-

Storage Temperature: Store in a cool, dark place. Recommendations include Room Temperature or refrigerated conditions (<15°C).[1]

-

Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

-

Incompatibilities: Keep strictly segregated from strong bases and oxidizing agents.[1]

Conclusion

The solubility and stability of this compound are governed by its distinct functional groups. Its solubility is moderate in polar organic solvents but is dramatically enhanced in aqueous solutions with a pH above its pKa (~7). The primary stability concern is its incompatibility with strong bases, which can induce hydrolytic degradation of the nitrile group. By employing the robust experimental protocols detailed in this guide, researchers and drug development professionals can accurately characterize these properties, ensuring reliable and reproducible outcomes in their scientific endeavors.

References

-

Schäfer, A., et al. (2020). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. Frontiers in Microbiology. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Jirattikum, V., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceuticals. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

EMA. (2022). Guideline on Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

Araújo, A. D., et al. (2005). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. Available at: [Link]

-

Determination of Solubility Class. (n.d.). Experiment 1. Available at: [Link]

-

Chen, S., et al. (2015). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. International Journal of Molecular Sciences. Available at: [Link]

-

Athar, H., & Winner, H. I. (1971). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Singh, S., et al. (2004). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. Available at: [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. ResearchGate. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Available at: [Link]

-

Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products. (n.d.). Pan American Health Organization. Available at: [Link]

-

Hawe, A., et al. (2008). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research. Available at: [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

2-Cyanophenol, 2 kg, CAS No. 611-20-1 | Carl ROTH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Strength and Stability Testing for Compounded Preparations. (2014). US Pharmacopeia (USP). Available at: [Link]

-

Schäfer, A., et al. (2020). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. National Institutes of Health. Available at: [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Available at: [Link]

-

Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). ACS Division of Organic Chemistry. Available at: [Link]

Sources

Biological activity of 2-Hydroxybenzoylacetonitrile.

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxybenzoylacetonitrile and Its Derivatives

Abstract

This compound, a versatile chemical intermediate, serves as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds exhibiting significant biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We delve into the current research landscape, exploring their applications as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this promising class of compounds.

Introduction: The Chemical Versatility of this compound

This compound, also known as 3-oxo-3-(2-hydroxyphenyl)propanenitrile, is a key building block in organic synthesis. Its structure, featuring a hydroxyl group, a keto group, and a nitrile group, provides multiple reactive sites for cyclization and derivatization reactions. This inherent reactivity has been exploited to generate a rich library of heterocyclic compounds, most notably chromones and pyridine derivatives, which have demonstrated a broad spectrum of biological activities. The exploration of these derivatives has opened new avenues in the quest for novel therapeutic agents.

The synthesis of this compound itself can be achieved through various methods, with the Claisen condensation of 2-hydroxyacetophenone and a cyanide source being a common route. Its true value, however, lies in its role as a precursor to more complex molecules with pronounced pharmacological effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of this compound have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.

Chromene Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

A significant class of compounds derived from this compound are 2-amino-4H-chromenes. These structures are readily synthesized through a multicomponent reaction involving a salicylaldehyde, malononitrile, and a suitable active methylene compound, with this compound acting as a key intermediate in related syntheses.

These chromene derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 4-aryl-4H-chromenes have demonstrated the ability to enhance cognitive functions and are being explored for neurodegenerative diseases, while other derivatives show potent proapoptotic properties, making them valuable for cancer chemotherapy[1]. The mechanism often involves the inhibition of key cellular targets like tubulin, a critical component of the cytoskeleton. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2].

This protocol outlines a general, efficient method for the synthesis of functionalized 4-substituted-2-amino-3-cyano-4H-chromenes.

-

Reactant Preparation: Dissolve the Knoevenagel adduct (derived from an appropriate aldehyde and active methylene compound) and malononitrile in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as K2CO3, to the mixture[1].

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography.

-

Isolation: Upon completion, pour the reaction mixture into cold water.

-

Purification: Filter the resulting solid precipitate, wash with water, and purify by recrystallization from ethanol to obtain the desired 2-amino-4H-chromene derivative[1].

Caption: Synthesis of 2-amino-4H-chromenes via a Michael-cyclization reaction.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenylacrylonitrile derivatives | HCT116 | 0.0059 | [2] |

| 2-phenylacrylonitrile derivatives | BEL-7402 | 0.0078 | [2] |

| Methoxy-phenylacrylonitriles | MCF-7 | 34 | [3] |

| Hydroxylated biphenyl compounds | Melanoma cells | 1.7 - 2.0 | [4][5] |

Antimicrobial Activity: A Broad Spectrum of Action

The scaffold of this compound has been instrumental in developing novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Pyridine and Thiazole Derivatives: Disrupting Microbial Growth

Benzoylacetonitrile, a related compound, is a versatile intermediate for the synthesis of pyridine derivatives that possess diverse biological activities, including antimicrobial and anticancer properties[6]. Similarly, derivatives of this compound can be cyclized to form various heterocyclic systems with antimicrobial potential. For instance, certain 2-hydroxy benzyl hydrazide derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[7]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Thiazole derivatives have also been investigated as dual inhibitors of microbial enzymes, showing promise for the development of new neuroprotective drugs with antimicrobial side activities[8].

This protocol details a standard method to assess the antibacterial activity of synthesized compounds.

-

Culture Preparation: Prepare a fresh 24-hour bacterial culture in a suitable broth medium.

-

Plate Inoculation: Spread the bacterial culture evenly onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile 6mm filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Place the discs on the agar surface and incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. Compare this with a standard antibiotic control[7][9].

Caption: Workflow for the agar disc diffusion antimicrobial susceptibility test.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Methoxy-phenylacrylonitriles | Gram-positive bacteria | 2.5 - 25 | [3] |

| Cystobactamids | Enterobacterales | 0.25 - 4 | [10] |

| Chelocardins | Stenotrophomonas maltophilia | 0.25 - 16 | [10] |

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and compounds derived from this compound have shown potential in mitigating inflammatory responses.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. For example, 2-hydroxybenzylamine (2-HOBA), a structurally related compound, has been shown to reduce the expression of innate effectors like IL-1β and TNF-α[11]. It also scavenges reactive electrophiles that contribute to inflammation[11].

Furthermore, derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated potent anti-inflammatory activity, in some cases stronger than traditional NSAIDs, through mechanisms that include the inhibition of cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1)[12]. The core structure of this compound provides a template for the design of novel inhibitors of these key inflammatory enzymes.

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a rich and underexplored area for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of the resulting compounds make this scaffold highly attractive for medicinal chemistry campaigns. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Stereochemistry in Drug Action - PMC - NIH. (n.d.).

- Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner - PubMed. (n.d.).

- (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (n.d.).

- advances in - heterocyclic chemistry - SciSpace. (n.d.).

- (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (n.d.).

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed. (2021, May 26).

- Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC - NIH. (2023, March 20).

- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC - NIH. (n.d.).

- Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed. (n.d.).

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (n.d.).

- Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.).

- Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates - Sci-Hub. (n.d.).

- Intermediates in Drug Development: Lab to Industry - BOC Sciences. (n.d.).

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.).

- 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method - ChemicalBook. (2024, April 12).

- In vitro study on the inhibition of enzymatic systems in Italian and Carniolan honey bees by piperonyl butoxide new derivatives - ResearchGate. (2017, October 17).

- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. (n.d.).

- Synthesis of Antimicrobial Natural Products Targeting FtsZ: (±)-Dichamanetin and (±)-2″′-Hydroxy-5″-benzylisouvarinol-B - PMC - NIH. (n.d.).

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][14]oxazin-3(4H) - NIH. (n.d.). Retrieved from

- 2-Naphthylacetonitrile:Synthesis, Application - ChemicalBook. (2022, November 24).

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. (n.d.).

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (n.d.).

- Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PubMed Central. (n.d.).

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. (n.d.).

- K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions - NIH. (n.d.).

- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed. (2023, May 22).

- 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers - MDPI. (n.d.).

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (n.d.).

- (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.).

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).

- Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (n.d.).

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.).

- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC - PubMed Central. (n.d.).

- Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion - NIH. (2021, August 13).

- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed. (n.d.).

Sources

- 1. K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Potential applications of 2-Hydroxybenzoylacetonitrile in medicinal chemistry

A Prospective Analysis of an Untapped Chemical Space

Abstract

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide introduces 2-Hydroxybenzoylacetonitrile, a small molecule possessing a compelling triad of functional groups: a phenolic hydroxyl, a benzoyl ketone, and a nitrile. While this specific molecule remains underexplored in medicinal chemistry literature, its constituent pharmacophores are prevalent in a multitude of clinically significant drugs. This document serves as a prospective analysis, elucidating the synthetic versatility and therapeutic potential of the this compound scaffold. We will dissect its chemical reactivity, propose pathways for library generation, and, by drawing logical inferences from structurally related compounds, map out potential applications in oncology, infectious diseases, and inflammatory disorders. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals, aiming to inspire and direct future research into this promising, yet untapped, area of chemical biology.

The Strategic Value of the this compound Core

The this compound scaffold is a unique convergence of three key functional groups, each with a rich history in medicinal chemistry. The strategic value of this arrangement lies in the potential for synergistic interactions and the ability to serve as a versatile template for the synthesis of a diverse range of derivatives.

-

The Phenolic Hydroxyl Group: This moiety is a well-established hydrogen bond donor and can also act as a proton donor. It is a common feature in many natural products and synthetic drugs, contributing to antioxidant and anti-inflammatory properties. Furthermore, it provides a reactive handle for O-alkylation or O-acylation, allowing for the modulation of physicochemical properties such as lipophilicity and metabolic stability.

-

The Benzoyl Ketone: The ketone functionality can participate in hydrogen bonding as an acceptor and is susceptible to a variety of chemical transformations, including reduction to a secondary alcohol or conversion to imines and other heterocyclic systems. The aryl ketone motif is present in numerous bioactive molecules and can contribute to binding with various biological targets.

-

The Acetonitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in hydrogen bonding and other polar interactions.[1] Importantly, the nitrile is a gateway to a plethora of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions to form heterocycles.[1][2] The introduction of a nitrile can also block metabolic labile sites, thereby improving the pharmacokinetic profile of a drug candidate.[1]

The spatial arrangement of these three groups in this compound creates a unique electronic and steric environment, offering a rich platform for the design of novel bioactive compounds.

Synthetic Accessibility and Derivatization Potential

A key advantage of a scaffold in drug discovery is its synthetic tractability. This compound, while not extensively described, can be synthesized through established organic chemistry reactions. A plausible and efficient route would be the Friedel-Crafts acylation of a protected phenol, such as anisole, with chloroacetyl chloride, followed by nucleophilic substitution with a cyanide salt and subsequent deprotection.[3][4][5][6]

Once synthesized, the scaffold offers multiple vectors for chemical modification, allowing for a systematic exploration of the surrounding chemical space. The following diagram illustrates the key reactive sites and potential derivatization pathways.

Caption: Proposed derivatization pathways for the this compound scaffold.

Prospective Therapeutic Applications

Based on the known biological activities of structurally related compounds, we can project several promising therapeutic areas for derivatives of this compound.

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds are a rich source of antimicrobial drugs. The this compound scaffold is an excellent starting point for the synthesis of various heterocyclic systems. For instance, benzothiazole and benzotriazole derivatives have demonstrated significant antibacterial and antifungal activities.[7][8][9][10][11]

Hypothesis: Cyclization of derivatives of this compound could yield novel heterocyclic compounds with potent antimicrobial properties. For example, condensation of the ketone with aminothiophenol derivatives could lead to benzothiazepine analogs, while reactions involving the nitrile group could be used to construct triazoles or tetrazoles.

Anticancer Agents

The development of new anticancer drugs is a cornerstone of medicinal chemistry. Several structural motifs within this compound are associated with anticancer activity.

-

Hydroxyketone Moiety: β-hydroxy ketones have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[12]

-

Benzoyl Scaffolds: The benzoyl group is a common feature in many kinase inhibitors and other anticancer drugs.

-

Heterocyclic Derivatives: As with antimicrobials, the conversion of the scaffold into various heterocyclic systems, such as benzofurans or quinolines, could lead to potent anticancer compounds.[13][14][15] Derivatives of benzotriazole have also shown promising anticancer activity.[16][17]

Hypothesis: Derivatives of this compound could be designed as inhibitors of key cancer-related targets, such as protein kinases or topoisomerases. The phenolic hydroxyl group could mimic the hinge-binding motifs found in many kinase inhibitors.

Anti-inflammatory and Antioxidant Agents

Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.

Hypothesis: The phenolic hydroxyl group in the this compound scaffold can act as a radical scavenger. Derivatives that enhance this property or that can modulate inflammatory pathways, such as the NF-κB pathway, could be developed as novel anti-inflammatory agents.[18][19][20][21] The synthesis of amide derivatives, for instance, has been shown to yield compounds with significant anti-inflammatory and antioxidant effects.[18][19][20]

Proposed Experimental Workflow

To validate the therapeutic potential of the this compound scaffold, a systematic drug discovery workflow is proposed.

Caption: Proposed drug discovery workflow for the this compound scaffold.

Experimental Protocol: Synthesis of a Knoevenagel Condensation Derivative

The Knoevenagel condensation is a robust reaction for forming carbon-carbon bonds.[22][23][24][25][26] The following protocol outlines a general procedure for the synthesis of a benzylidene derivative of this compound.

Objective: To synthesize 3-(2-hydroxyphenyl)-3-oxo-2-phenylpropenenitrile.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (as solvent)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add benzaldehyde to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality behind Experimental Choices:

-

Catalyst: Piperidine is a mild base, which is sufficient to catalyze the Knoevenagel condensation without promoting self-condensation of the aldehyde.[22]

-

Solvent: Ethanol is a common and relatively green solvent that can dissolve the reactants and facilitate the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound and a hypothetical O-methylated derivative. These properties are crucial for assessing the drug-likeness of the compounds.

| Property | This compound | 2-Methoxybenzoylacetonitrile (Hypothetical) |

| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 161.16 g/mol | 175.18 g/mol |

| Predicted logP | ~1.5 - 2.0 | ~2.0 - 2.5 |

| Predicted pKa (Phenol) | ~8.0 - 9.0 | N/A |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Predicted Solubility | Moderate | Low to Moderate |

Conclusion and Future Directions

While this compound has not yet been the focus of extensive research, this prospective analysis reveals its significant potential as a versatile scaffold in medicinal chemistry. Its synthetic accessibility and the presence of three distinct and reactive functional groups provide a rich platform for the generation of diverse chemical libraries. By drawing parallels with structurally related bioactive molecules, we have outlined plausible and compelling applications in the development of novel antimicrobial, anticancer, and anti-inflammatory agents.

The future of drug discovery with this scaffold lies in the systematic exploration of its chemical space. High-throughput synthesis and screening, coupled with in silico modeling and ADMET profiling, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives. This guide serves as a call to action for the medicinal chemistry community to investigate this promising and untapped scaffold.

References

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

-

Benzothiazole derivatives as anticancer agents. PMC. [Link]

-